2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one
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Overview
Description
2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chlorine atom at the 2-position, a cyclobutyl group at the 5-position, and a methoxy group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of anthranilic acid derivatives with suitable reagents to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups attached to the quinazolinone core. These products can have diverse chemical and biological properties.
Scientific Research Applications
2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in biological studies to investigate its effects on different biological systems.
Industry: It can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one include other quinazolinone derivatives such as:
- 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4-one
- 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group at the 5-position and the methoxy group at the 7-position can influence the compound’s reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C13H13ClN2O2 |
---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one |
InChI |
InChI=1S/C13H13ClN2O2/c1-18-8-5-9(7-3-2-4-7)11-10(6-8)15-13(14)16-12(11)17/h5-7,11H,2-4H2,1H3 |
InChI Key |
LZWGTFOORINQDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=NC(=O)C2C(=C1)C3CCC3)Cl |
Origin of Product |
United States |
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